molecular formula C29H24NO3P B12309670 4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one

4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one

Cat. No.: B12309670
M. Wt: 465.5 g/mol
InChI Key: WDPNITMJSPALDT-UHFFFAOYSA-N
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Description

(S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one is a complex organic compound known for its unique structure and reactivity It is characterized by the presence of an oxazolidinone ring, a triphenylphosphoranylidene group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Triphenylphosphoranylidene Group: This step involves the reaction of the oxazolidinone intermediate with triphenylphosphine and an appropriate alkylating agent.

    Acetylation: The final step involves the acetylation of the triphenylphosphoranylidene-oxazolidinone intermediate using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of (S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer oxygen atoms.

Scientific Research Applications

(S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Phenyl-oxazolidin-2-one: Lacks the triphenylphosphoranylidene and acetyl groups.

    (S)-(3-Acetyl-4-phenyl-oxazolidin-2-one): Lacks the triphenylphosphoranylidene group.

    (S)-(3-Triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one: Lacks the acetyl group.

Uniqueness

(S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one is unique due to the presence of all three functional groups (acetyl, triphenylphosphoranylidene, and oxazolidinone) in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-phenyl-3-[2-(triphenyl-λ5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NO3P/c31-28(30-27(21-33-29(30)32)23-13-5-1-6-14-23)22-34(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22,27H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPNITMJSPALDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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